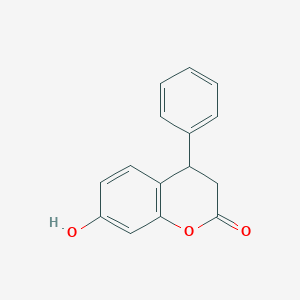![molecular formula C24H15ClN2O5 B5130141 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is not well understood. However, it is believed that the compound interacts with metal ions through coordination bonds, which leads to the formation of a fluorescent complex.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate. However, it has been reported that the compound does not exhibit cytotoxicity towards human cell lines, which makes it a safe candidate for further research.
実験室実験の利点と制限
One of the advantages of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is its strong fluorescence in the presence of copper ions, which makes it a promising candidate for developing sensors for detecting copper ions in biological samples. Another advantage is its high thermal stability, which makes it a suitable material for constructing OLEDs.
However, one of the limitations of this compound is its limited solubility in common organic solvents, which makes it difficult to handle in lab experiments.
将来の方向性
There are several future directions for research on 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to explore its applications in the field of organic electronics, such as in the development of high-performance OLEDs.
Additionally, future research could focus on improving the solubility of this compound in organic solvents, which would make it easier to handle in lab experiments. Another direction could be to investigate the mechanism of action of this compound in more detail, which would provide insights into its potential applications in various fields.
Conclusion:
In conclusion, 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is a chemical compound that has potential applications in various fields, including as a fluorescent probe for detecting metal ions and as a material for constructing OLEDs. While there is limited information available on its biochemical and physiological effects, it has been found to be safe for use in lab experiments. Further research is needed to explore its potential applications and improve its solubility in organic solvents.
合成法
The synthesis method of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate involves the reaction between 2-hydroxy-1-naphthaldehyde and 4-chloro-3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with benzoyl chloride to obtain the final product.
科学的研究の応用
2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate has been used in scientific research for various applications. One of the potential applications is as a fluorescent probe for detecting metal ions. The compound has been found to exhibit strong fluorescence in the presence of copper ions, which makes it a promising candidate for developing sensors for detecting copper ions in biological samples.
Another application of this compound is in the field of organic electronics. It has been used as a material for constructing organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron-transporting properties.
特性
IUPAC Name |
[2-[(4-chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-20-13-11-17(14-21(20)27(30)31)26-23(28)19-12-10-15-6-4-5-9-18(15)22(19)32-24(29)16-7-2-1-3-8-16/h1-14H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRERHSCBYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)


![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)